![molecular formula C6H5BrN4O B2757303 3-溴-5-甲基-1H,4H,5H-嘧啶并[3,4-d]嘧啶-4-酮 CAS No. 66865-12-1](/img/structure/B2757303.png)

3-溴-5-甲基-1H,4H,5H-嘧啶并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

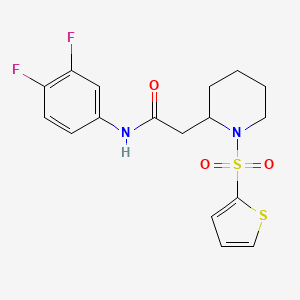

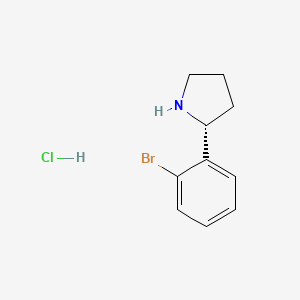

“3-bromo-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied extensively. For instance, they have been synthesized using cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu(I) catalyst .科学研究应用

合成与生物活性

一项研究报道了3,4-双取代吡唑并[3,4-d]嘧啶核糖核苷的合成并评估了其生物活性。这些化合物,包括3-溴-5-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮的衍生物,在体外对病毒、肿瘤细胞和寄生虫利什曼原虫进行了测试。值得注意的是,3-取代的别嘌呤醇核苷对Para 3病毒表现出显著的活性,并且是白血病细胞生长的有效抑制剂。化合物20表现出广谱抗病毒和抗肿瘤活性,3-溴别嘌呤醇核糖核苷对利什曼原虫的活性高于别嘌呤醇核糖核苷(Cottam等,1984)。

另一项研究合成了3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷并测试了其生物活性。这些化合物在体外对麻疹表现出显着的活性,对白血病细胞系表现出中等的抗肿瘤活性(Petrie等,1985)。

抗癌和抗炎剂

合成了新型6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了其细胞毒性和5-脂氧合酶抑制活性。一些衍生物对HCT-116和MCF-7细胞系表现出细胞毒性,表明具有作为抗癌和抗炎剂的潜力(Rahmouni等,2016)。

研究开发基于嘧啶衍生物(包括3-溴-5-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮)的抗菌添加剂用于表面涂层和印刷油墨浆,显示出有希望的结果。将这些化合物加入聚氨酯清漆和印刷油墨浆中时,它们表现出非常好的抗菌效果,而不会对物理和机械阻力产生负面影响(El‐Wahab等,2015)。

靶向药物设计

- 吡唑并[3,4-d]嘧啶,包括具有溴和甲基取代基的衍生物,已被探索其对Bcr-Abl T315I突变体的活性,这是癌症治疗中的一个具有挑战性的靶点。该研究强调了溴原子对与T315I突变体相互作用的关键作用,导致合成了具有有希望的体外和体内活性的化合物(Radi等,2013)。

作用机制

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been reported to target cdk2, a cyclin-dependent kinase .

Mode of Action

It’s suggested that similar compounds inhibit their targets by fitting into the active site of the enzyme, forming essential hydrogen bonds .

Biochemical Pathways

Compounds targeting cdk2 are known to influence cell cycle progression and apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by various factors .

未来方向

属性

IUPAC Name |

3-bromo-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-11-2-8-5-3(6(11)12)4(7)9-10-5/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVXBJGDTRBUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NNC(=C2C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)

![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)

![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)

![6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2757243.png)